4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one, also known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. It was first isolated from the Australian plant, Flaveria bidentis, and has since been synthesized in the laboratory. DMXAA has been shown to have potent anti-tumor activity in preclinical studies, and has undergone clinical trials as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is not fully understood. It is thought to activate the immune system, leading to the production of cytokines and chemokines that induce tumor necrosis. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and physiological effects:
4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines and chemokines, which can lead to inflammation and immune system activation. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one can also inhibit the formation of new blood vessels in tumors, which can limit their growth. In addition, 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one for lab experiments is that it has been extensively studied and its anti-cancer properties are well-established. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is also relatively easy to synthesize in the laboratory. However, one limitation of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has not been approved for clinical use as a cancer treatment, which can limit its potential applications.
Direcciones Futuras
There are a number of potential future directions for research on 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one. One area of interest is the development of new synthetic methods for 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one that are more efficient and cost-effective. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one treatment. Additionally, there is interest in combining 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one with other cancer treatments, such as immunotherapy, to enhance its anti-tumor activity. Finally, there is ongoing research to better understand the mechanism of action of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one, which may lead to the development of new anti-cancer therapies.
Métodos De Síntesis
4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of 3-methyl-2-buten-1-ol with 2,4-dihydroxybenzaldehyde, followed by cyclization to form 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one. Another method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenyl magnesium bromide, followed by oxidation to form 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one.
Aplicaciones Científicas De Investigación
4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has also been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy. Clinical trials of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one as a cancer treatment have been conducted, but the results have been mixed.
Propiedades
Número CAS |
17623-64-2 |
---|---|
Nombre del producto |
4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one |
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
4,8-dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O4/c1-10(2)6-7-11-8-9-13(20)18-15(11)17(21)16-12(19)4-3-5-14(16)22-18/h3-6,8-9,19-20H,7H2,1-2H3 |
Clave InChI |
KAVQBRSBMDOUES-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1)O)OC3=CC=CC(=C3C2=O)O)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C=C1)O)OC3=CC=CC(=C3C2=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.